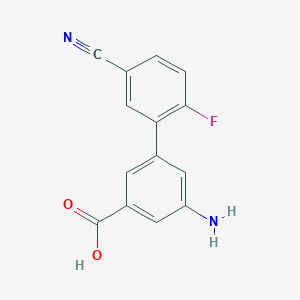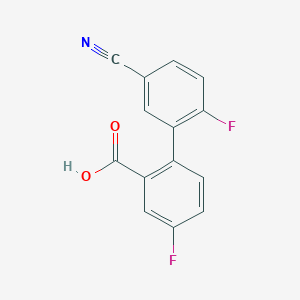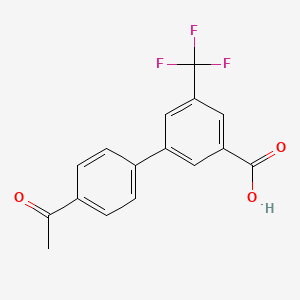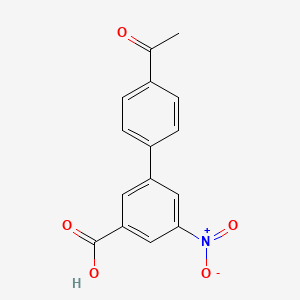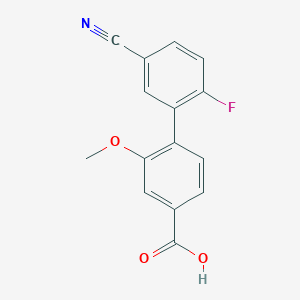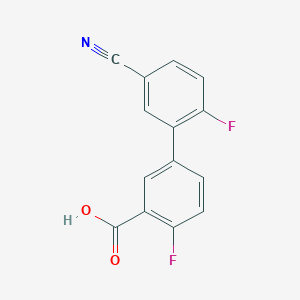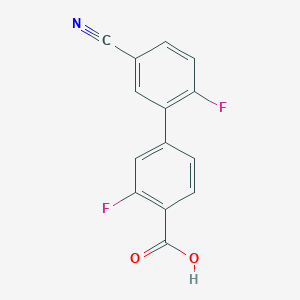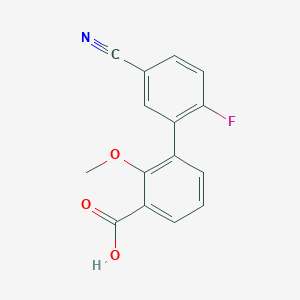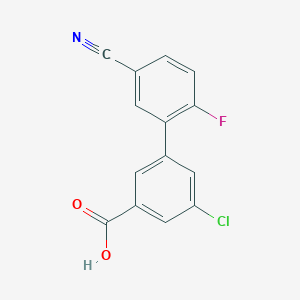
5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid (5-CFCPA) is a chlorinated derivative of benzoic acid that is widely used in scientific research. It is a white crystalline solid that is insoluble in water and has a melting point of 153-155°C. 5-CFCPA has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. It is used as an inhibitor of various enzymes, and as a research tool to study the role of enzymes in physiological processes.
科学的研究の応用
5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% is used in scientific research to study the role of enzymes in various physiological processes. It has been used to study the role of cytochrome P450 enzymes in the metabolism of drugs, the role of histone deacetylases in gene expression, and the role of proteases in signal transduction. It has also been used to study the role of enzymes in the development of cancer and other diseases.
作用機序
5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% is an inhibitor of various enzymes, including cytochrome P450 enzymes, histone deacetylases, and proteases. It binds to the active site of the enzyme, blocking its activity. This prevents the enzyme from performing its normal function, thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, histone deacetylases, and proteases. This inhibition can have a variety of effects on biochemical and physiological processes. Inhibition of cytochrome P450 enzymes can lead to decreased drug metabolism, decreased gene expression, and decreased signal transduction. Inhibition of histone deacetylases can lead to decreased gene expression. Inhibition of proteases can lead to decreased signal transduction.
実験室実験の利点と制限
5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a stable compound that can be stored at room temperature. It is also relatively non-toxic, making it safe to handle in a lab setting. However, it is not water-soluble, making it difficult to use in aqueous solutions.
将来の方向性
There are a variety of potential future directions for the use of 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% in scientific research. It could be used to study the role of enzymes in other physiological processes, such as immune system regulation, cell differentiation, and apoptosis. It could also be used to study the role of enzymes in the development of other diseases, such as diabetes and heart disease. In addition, 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% could be used to develop new drugs that target specific enzymes. Finally, 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% could be used to develop new diagnostic tests for diseases and conditions.
合成法
5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized by a two-step reaction. In the first step, 5-cyano-2-fluorophenyl benzoic acid is reacted with thionyl chloride to form 5-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid chloride. In the second step, the 5-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid chloride is reacted with sodium hydroxide to form 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95%. The reaction is shown below:
5-cyano-2-fluorophenyl benzoic acid + thionyl chloride → 5-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid chloride
5-chloro-3-(5-cyano-2-fluorophenyl)benzoic acid chloride + sodium hydroxide → 5-Chloro-3-(5-cyano-2-fluorophenyl)benzoic acid, 95%
特性
IUPAC Name |
3-chloro-5-(5-cyano-2-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-11-5-9(4-10(6-11)14(18)19)12-3-8(7-17)1-2-13(12)16/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTMVUSEEKBXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689816 |
Source


|
| Record name | 5-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-02-5 |
Source


|
| Record name | 5-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


